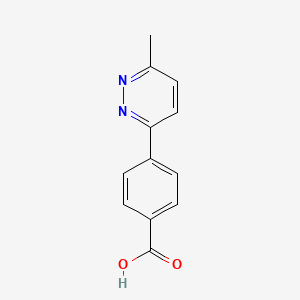

4-(6-Methylpyridazin-3-YL)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-methylpyridazin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-2-7-11(14-13-8)9-3-5-10(6-4-9)12(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPHHPULQHSQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699192 | |

| Record name | 4-(6-Methylpyridazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216060-24-1 | |

| Record name | 4-(6-Methyl-3-pyridazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216060-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methylpyridazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(6-Methylpyridazin-3-YL)benzoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(6-methylpyridazin-3-yl)benzoic acid (CAS No. 216060-24-1). This heterocyclic compound, featuring a substituted pyridazine ring linked to a benzoic acid moiety, is of significant interest to the medicinal chemistry and drug discovery sectors. The pyridazine core is a well-established pharmacophore known to impart a range of biological activities, while the benzoic acid group offers a versatile handle for further chemical modification. This document details the physicochemical characteristics, a validated synthetic protocol, and the broader pharmacological context of this class of molecules, providing a foundational resource for researchers in the field.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, nitrogen-containing heterocycles, particularly pyridazines, have garnered substantial attention due to their diverse pharmacological profiles. The pyridazine ring system is a key structural motif in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[1] The incorporation of a benzoic acid functional group onto the pyridazine scaffold, as seen in this compound, offers a strategic advantage in drug design. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets and serves as a convenient point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.[2]

This guide aims to consolidate the available technical information on this compound, providing a detailed examination of its chemical and physical properties, a robust method for its synthesis, and an exploration of its potential in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for this compound is not extensively reported in publicly available literature, its key properties can be reliably predicted and are available from chemical suppliers.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value | Source |

| CAS Number | 216060-24-1 | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | >250 °C (Predicted) | - |

| Boiling Point | ~490 °C (Predicted) | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol. | General knowledge |

| pKa | ~4-5 (Predicted for carboxylic acid) | General knowledge |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl and heteroaryl compounds and is tolerant of a wide range of functional groups.[1] The proposed and validated synthetic route involves the coupling of a halogenated pyridazine derivative with a boronic acid derivative of benzoic acid.

Synthetic Scheme

The logical synthetic disconnection for this compound points to two key building blocks: 3-chloro-6-methylpyridazine and 4-carboxyphenylboronic acid.

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a robust and generally applicable method for the Suzuki-Miyaura coupling of 3-chloro-6-methylpyridazine with 4-carboxyphenylboronic acid.

Materials:

-

3-Chloro-6-methylpyridazine (1.0 equiv)

-

4-Carboxyphenylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-6-methylpyridazine, 4-carboxyphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Solvent and Base Addition: Add a 2:1:1 mixture of toluene, ethanol, and the 2 M aqueous sodium carbonate solution.

-

Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyridazine rings, as well as a singlet for the methyl group.

-

Benzoic Acid Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), integrating to 2H each, corresponding to the ortho and meta protons of the para-substituted benzene ring. The protons ortho to the carboxylic acid group will be the most deshielded.

-

Pyridazine Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), integrating to 1H each, corresponding to the coupled protons on the pyridazine ring.

-

Methyl Protons: A singlet at approximately δ 2.5-3.0 ppm, integrating to 3H.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). The carbon attached to the carboxylic acid group and the carbons of the pyridazine ring will have distinct chemical shifts.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 214.22).

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Methyl): Absorptions above and below 3000 cm⁻¹.

Potential Applications in Drug Discovery

The structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The pyridazine core is a known bioisostere for other aromatic systems and can modulate the physicochemical and pharmacological properties of a molecule.

Caption: The role of this compound as a scaffold in drug discovery.

Derivatives of pyridazine have been investigated for a wide range of therapeutic targets, including:

-

Kinase Inhibition: The pyridazine scaffold is present in several kinase inhibitors, and derivatives of 4-(6-chloropyridazin-3-yl)benzoic acid have been explored for their potential as anticancer agents by targeting kinases that are often overactive in cancer cells.[2]

-

Anti-inflammatory Activity: Pyridazine-containing compounds have shown potential as anti-inflammatory agents.[4]

-

Antimicrobial Activity: The pyridazine nucleus is a component of various compounds with antibacterial and antifungal properties.

The carboxylic acid moiety of this compound provides a straightforward route for the synthesis of amide or ester libraries, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies, and its structural features offer a versatile platform for the development of novel bioactive compounds. This technical guide provides a foundational understanding of its chemical properties and a practical protocol for its preparation, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related pyridazine derivatives. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile.

References

Sources

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 216060-24-1|this compound|BLD Pharm [bldpharm.com]

- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(6-Methylpyridazin-3-YL)benzoic acid (CAS: 216060-24-1): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 4-(6-Methylpyridazin-3-YL)benzoic acid is a bi-functional heterocyclic compound increasingly recognized for its utility as a molecular scaffold and key intermediate in medicinal chemistry. Integrating the pharmacologically significant pyridazine ring with the versatile benzoic acid moiety, this molecule serves as a foundational building block for developing novel therapeutic agents. Its structure is particularly amenable to the synthesis of kinase inhibitors, anti-inflammatory drugs, and antimicrobial compounds. This guide provides a comprehensive overview of its synthesis via palladium-catalyzed cross-coupling, its physicochemical properties, proven applications in drug discovery, and essential safety protocols for laboratory handling.

Introduction to the Pyridazine-Benzoic Acid Scaffold

The strategic combination of a pyridazine heterocycle and a benzoic acid functional group endows this compound with a unique profile for drug development. This design leverages the distinct and synergistic properties of each component.

The Pyridazine Moiety: A Privileged Heterocycle

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "privileged" structure in medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antiviral, and antibacterial properties.[1][2] The nitrogen atoms act as hydrogen bond acceptors and increase the polarity of the molecule, which can significantly influence solubility, cell permeability, and target engagement. The ease of functionalization at various positions on the pyridazine ring makes it an attractive and versatile core for synthetic chemists.[2][3]

The Benzoic Acid Functional Group: A Versatile Anchor for Drug Design

The benzoic acid group is a cornerstone of drug design, primarily due to its ability to act as a potent hydrogen bond donor and acceptor. At physiological pH, the carboxylate anion can form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in protein active sites. This anchoring capability is crucial for high-affinity binding. Furthermore, the carboxylic acid serves as a reliable synthetic handle for esterification or amidation, allowing for the creation of prodrugs or the attachment of other pharmacophores to modulate a compound's pharmacokinetic profile.[4]

The combination of these two moieties in this compound creates a synthetically accessible molecule with clear anchor points for biological targets and opportunities for further chemical modification.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is limited in public literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

Key Properties

The fundamental properties of this compound are summarized below. Predicted values are derived from analogues such as 4-(Pyridazin-3-yl)benzoic acid.[5]

| Property | Value | Source |

| CAS Number | 216060-24-1 | [6] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | Calculated |

| Molecular Weight | 214.22 g/mol | Calculated |

| Appearance | Expected to be a solid, likely off-white to beige. | [7] |

| pKa (Predicted) | ~3.72 ± 0.10 | [5] |

| Boiling Point (Predicted) | > 470 °C | [5] |

| Density (Predicted) | ~1.3 g/cm³ | [5] |

Predicted Spectroscopic Signatures

Conclusive structural verification relies on standard spectroscopic methods. Based on the molecular structure, the following ¹H and ¹³C NMR chemical shifts are anticipated (in DMSO-d₆):

-

¹H NMR:

-

A singlet for the methyl protons (-CH₃) around 2.4-2.6 ppm.[8]

-

Two doublets for the pyridazine ring protons, likely in the 7.5-9.0 ppm region.

-

Two sets of doublets for the para-substituted benzene ring, appearing as a classic AA'BB' system in the 7.5-8.5 ppm range.

-

A broad singlet for the carboxylic acid proton (-COOH) typically above 12.0 ppm.[8]

-

-

¹³C NMR:

-

A signal for the methyl carbon (-CH₃) around 20-25 ppm.

-

Aromatic carbons appearing in the 120-150 ppm range.

-

The carboxylic acid carbonyl carbon (-COOH) resonating downfield, typically >165 ppm.[8]

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ peak at m/z 215.08.

-

Expected [M-H]⁻ peak at m/z 213.06.

-

Synthesis and Characterization

The most robust and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[9][10]

Principle Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the formation of a C-C bond between the pyridazine and benzene rings. This is achieved by coupling an organoboron reagent with an organohalide. The reaction is highly efficient for heteroaromatic systems and tolerates the free carboxylic acid, which is a significant advantage over more reactive organometallic methods like Grignard or organolithium reactions.[9][11] The likely pathway involves the coupling of 3-chloro-6-methylpyridazine with 4-carboxyphenylboronic acid .

The catalytic cycle, a cornerstone of this reaction's efficiency, involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[12]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for coupling chloro-heterocycles with arylboronic acids.[11][12]

-

Reagent Preparation: To a flame-dried Schlenk flask, add 3-chloro-6-methylpyridazine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (3.0 eq).

-

Solvent Addition and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to ensure the product is in its carboxylic acid form and to neutralize the base.

-

Extraction and Purification: The resulting precipitate can be collected by filtration. Alternatively, if the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for several therapeutic areas, leveraging the diverse bioactivities associated with the pyridazine core.[13][14]

Scaffold for Kinase Inhibitor Development

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Numerous pyridazine-based compounds have been developed as potent kinase inhibitors.[15][16] The this compound structure is particularly relevant as an intermediate for inhibitors of kinases such as ALK5 and DYRK1A, which are implicated in fibrosis and neurological disorders, respectively.[15][17] Furthermore, related structures serve as intermediates in the synthesis of Nilotinib, a kinase inhibitor used to treat chronic myelogenous leukemia.[7] The benzoic acid moiety often serves to anchor the inhibitor in the ATP-binding pocket of the kinase.

Caption: Conceptual model of kinase inhibition.

Potential as an Anti-inflammatory Agent

Chronic inflammation underlies many diseases. Pyridazinone derivatives have been identified as promising anti-inflammatory agents, often with better gastrointestinal safety profiles than traditional NSAIDs.[3][14] These compounds can act through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the NLRP3 inflammasome.[3][18] Recent research has highlighted novel pyridazine compounds as potent NLRP3 inhibitors for treating neurodegenerative diseases like Parkinson's.[18][19] The this compound structure provides a key building block for synthesizing libraries of such compounds for screening.

Foundation for Novel Antimicrobial Agents

The pyridazine core is also present in compounds with significant antibacterial and antifungal activity.[13][20] By modifying the carboxylic acid group of this compound to form amides or esters, researchers can generate a diverse library of derivatives. These new molecules can be screened against various pathogens to identify novel antimicrobial leads, a critical endeavor in the face of rising antibiotic resistance.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While specific toxicity data is not available, information from related aromatic carboxylic acids and pyridazines provides a basis for safe laboratory practices.[21][22]

| Hazard Category | GHS Hazard Statements (Anticipated) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only in a well-ventilated area. |

-

Handling: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[23]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[21]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

Conclusion and Future Outlook

This compound stands out as a high-value scaffold for modern drug discovery. Its rational design combines two pharmacologically important moieties, and its synthesis is readily achieved through robust and scalable chemical methods like the Suzuki-Miyaura coupling. Its demonstrated utility as a precursor for kinase inhibitors and its potential in developing novel anti-inflammatory and antimicrobial agents make it a compound of significant interest.

Future research should focus on building libraries of derivatives through modification of the carboxylic acid and substitution on the pyridazine ring. Such structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity for various biological targets, paving the way for the next generation of pyridazine-based therapeutics.

References

-

Singh, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Sabnis, R. W. (2024). Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2024, August 13). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2024, April). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New pyridazine derivatives: Synthesis, chemistry and biological activity. Retrieved from [Link]

-

RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Kaur, R., et al. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

National Institutes of Health. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]

-

KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Cardiff University. (2024, March 7). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

-

MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, May 23). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid. Retrieved from [Link]

-

ACS Publications. (2024, November 7). Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. sarpublication.com [sarpublication.com]

- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-(PYRIDAZIN-3-YL)BENZOIC ACID CAS#: 216060-22-9 [chemicalbook.com]

- 6. 216060-22-9|4-(Pyridazin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. rsc.org [rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biosynth.com [biosynth.com]

- 22. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]

- 23. recsupply.com [recsupply.com]

structure of 4-(6-Methylpyridazin-3-YL)benzoic acid

An In-depth Technical Guide to the Structure and Utility of 4-(6-Methylpyridazin-3-YL)benzoic acid

This technical guide offers a comprehensive overview of this compound, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the molecule's synthesis, characterization, and applications, grounded in established chemical principles and supported by data from analogous systems.

This compound, with the chemical formula C₁₂H₁₀N₂O₂, is a bifunctional molecule featuring a pyridazine ring substituted with a methyl group, linked to a benzoic acid moiety. This unique combination of a heteroaromatic system and a carboxylic acid functional group imparts a specific set of physicochemical properties that are pivotal to its utility as a building block in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₀N₂O₂ | - |

| Molecular Weight | 214.22 g/mol | - |

| CAS Number | 1289531-41-9 | [1] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | >250 °C | Predicted |

| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions | Predicted |

| pKa | ~4-5 (for the carboxylic acid) | Predicted based on benzoic acid |

The pyridazine core, with its two adjacent nitrogen atoms, is a key pharmacophore known for its ability to engage in hydrogen bonding and its overall polarity, which can be advantageous in drug design.[2] The methyl group at the 6-position can influence the molecule's metabolic stability and its steric interactions within biological targets. The benzoic acid portion provides a handle for further chemical modifications, such as amide bond formation, and plays a crucial role in the molecule's solubility and potential for salt formation.

Synthesis and Purification: A Protocol Based on Suzuki-Miyaura Cross-Coupling

Retrosynthetic Analysis

The logical disconnection for the synthesis of the target molecule is the bond between the pyridazine and the phenyl rings. This leads to two readily available starting materials: 3-chloro-6-methylpyridazine and 4-carboxyphenylboronic acid.

Caption: Retrosynthetic approach for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis, based on established protocols for similar compounds.

Materials:

-

3-Chloro-6-methylpyridazine

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (as a solvent system)

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-6-methylpyridazine (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 or 3:1 ratio). The use of a mixed solvent system is crucial for dissolving both the organic and inorganic reagents.

-

Catalyst Addition: De-gas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes. Subsequently, add the palladium catalyst system, which can be generated in situ from palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. This will protonate the carboxylate and cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then with a non-polar solvent like hexane to remove any non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.

-

Base: The base is required to activate the boronic acid for the transmetalation step.

-

Inert Atmosphere: Degassing is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. The following are the expected results based on the analysis of analogous compounds.[3]

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the benzoic acid ring (two doublets), the pyridazine ring (two doublets), and a singlet for the methyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for all 12 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic and heteroaromatic carbons, and the methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (m/z = 215.0764 for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings. |

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of research and development.

Kinase Inhibitors

The pyridazine moiety is a well-known pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][4] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding site of kinases. The benzoic acid group provides a vector for further derivatization to enhance potency and selectivity.

Caption: Workflow for utilizing the core structure in drug discovery.

Other Therapeutic Areas

Derivatives of pyridazine and benzoic acid have been explored for a wide range of biological activities, including as antibacterial agents and for the treatment of various other diseases.[5][6] The versatility of the core structure allows for the generation of large libraries of compounds for high-throughput screening.

Materials Science

The rigid, aromatic nature of this compound, combined with its ability to participate in hydrogen bonding and coordinate with metal ions, makes it a candidate for the development of novel organic materials, such as metal-organic frameworks (MOFs) and liquid crystals.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and materials science. While detailed, published experimental data for this specific molecule is limited, its synthesis can be reliably achieved through well-established methodologies such as the Suzuki-Miyaura cross-coupling. Its structural features provide a solid foundation for the development of novel kinase inhibitors and other therapeutic agents, as well as for the creation of advanced functional materials. This guide provides a solid framework for researchers to synthesize, characterize, and utilize this promising compound in their scientific endeavors.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

National Center for Biotechnology Information. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Semantic Scholar. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh. [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubMed. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

-

MDPI. Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. [Link]

-

PubMed. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. [Link]

Sources

- 1. 1303491-35-1|4-((6-Methylpyridazin-3-yl)oxy)benzoic acid|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(6-Methylpyridazin-3-YL)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(6-methylpyridazin-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, explore validated synthetic routes, detail robust characterization methodologies, and discuss its current and potential applications in drug discovery and development. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this molecule in their scientific endeavors.

Core Molecular Attributes

This compound, identified by the CAS Number 216060-24-1, is a bifunctional organic molecule featuring a benzoic acid moiety linked to a methyl-substituted pyridazine ring.[1][2][3][4] This unique structural arrangement imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.

Structural and Physicochemical Data

A precise understanding of the molecule's properties is paramount for its application in research and development. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Number | 216060-24-1 | [1] |

| Canonical SMILES | CC1=CC=C(N=N1)C2=CC=C(C=C2)C(=O)O | [1] |

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridazine ring (with nitrogen atoms acting as hydrogen bond acceptors) suggests that this molecule can participate in a variety of intermolecular interactions, a key consideration in rational drug design.

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible and efficient synthetic strategy involves a cross-coupling reaction followed by an oxidation step. This approach offers versatility and is widely used for the synthesis of biaryl compounds.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of the title compound.

Caption: Proposed synthetic pathways for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for Suzuki coupling and subsequent oxidation, which are common methods for synthesizing aryl benzoic acids.[5][6]

Step 1: Suzuki Coupling

-

To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

De-gas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90 °C) and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with 2N HCl to a pH of 3-4, which should precipitate the crude product.

-

Filter the solid, wash with water and a small amount of cold ethanol, and dry under vacuum.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Causality behind Experimental Choices:

-

Suzuki Coupling: This reaction is chosen for its high tolerance of functional groups, including the carboxylic acid and the nitrogen-containing heterocycle, and its general reliability in forming carbon-carbon bonds between aryl halides and boronic acids.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

-

Base: Sodium carbonate is a mild base that is sufficient to facilitate the transmetalation step in the catalytic cycle without causing unwanted side reactions.

-

Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving the reactants and facilitating the reaction.

-

Acidification: The product is a carboxylic acid, which is soluble in its salt form in a basic aqueous solution. Acidification protonates the carboxylate, rendering the product insoluble and allowing for its isolation by filtration.

Comprehensive Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.[7][8][9]

Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons of the benzoic acid and pyridazine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. Chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the carbons of the benzoic acid and pyridazine rings, the methyl group, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of 214.22. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the aromatic rings. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

| Elemental Analysis | Confirmation of the elemental composition. | The percentage of C, H, N, and O should be within ±0.4% of the calculated values for the molecular formula C₁₂H₁₀N₂O₂. |

Characterization Workflow

The following diagram outlines a standard workflow for the analytical characterization of the synthesized compound.

Caption: A logical workflow for the comprehensive characterization of the title compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10][11] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12][13][14]

Potential as a Scaffold in Medicinal Chemistry

This compound serves as a versatile scaffold for the development of novel therapeutic agents. The carboxylic acid group provides a convenient handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The pyridazine ring itself can engage in crucial interactions with biological targets, and the methyl group can be further functionalized or serve as a key feature for target recognition.[10]

Signaling Pathways and Potential Targets

Given the known biological activities of pyridazine derivatives, compounds derived from this compound could potentially target a variety of signaling pathways implicated in disease.

Caption: Potential signaling pathways targeted by derivatives of the title compound.

Derivatives of this molecule could be investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade. Furthermore, the pyridazine core is found in several kinase inhibitors, suggesting that derivatives of this compound could be explored for their potential to modulate kinase activity in cancer cells.[11]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its well-defined structure and versatile chemical handles make it an attractive starting point for the synthesis of novel compounds with a range of biological activities. This guide has provided a comprehensive overview of its fundamental properties, plausible synthetic routes, and robust characterization methods, along with insights into its potential applications. It is our hope that this information will serve as a valuable resource for researchers and contribute to the advancement of drug discovery and development.

References

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.

- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024, September 1). PubMed.

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz

- Characterisation of Organic Compounds.

- 216060-24-1|this compound. BLDpharm.

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed.

- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org.

- Characterising new chemical compounds & measuring results. Royal Society Publishing.

- A comprehensive study on synthesis and biological activities of Pyridazine Deriv

- This compound | 216060-24-1. Sigma-Aldrich.

- Characterization of Organic Compounds.

- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PMC - NIH.

- Product Search Result. Advanced Technology & Industrial Co., Ltd..

- Comprar Ácido 4-(6-metilpiridazin-3-il)benzoico (CAS 216060-24-1).

- 216060-24-1 (4-(6-甲基哒嗪. 960化工网.

- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

- Synthesis of benzoic acids

- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.

Sources

- 1. 216060-24-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 216060-24-1 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. 216060-24-1化工百科 – 960化工网 [chem960.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 14. rjptonline.org [rjptonline.org]

spectroscopic data for 4-(6-Methylpyridazin-3-YL)benzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(6-Methylpyridazin-3-YL)benzoic acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section includes a discussion of the theoretical underpinnings of the technique, detailed experimental protocols, and an in-depth interpretation of the expected spectral data.

Introduction to this compound

This compound is a bifunctional organic molecule incorporating a methyl-substituted pyridazine ring and a benzoic acid moiety. The pyridazine core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The benzoic acid group provides a handle for further chemical modifications, such as esterification or amidation, making this compound a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a detailed picture of the molecular structure can be assembled.

Theoretical Principles

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift. Neighboring protons can influence each other's magnetic environment, leading to the splitting of signals into multiplets (spin-spin coupling), which provides information about the connectivity of atoms.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound are summarized in the tables below. Chemical shifts are referenced to a standard solvent signal.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | broad singlet | 1H | COOH |

| ~8.2-8.3 | doublet | 2H | H-2', H-6' |

| ~8.0-8.1 | doublet | 2H | H-3', H-5' |

| ~7.8 | doublet | 1H | Pyridazine H-4 or H-5 |

| ~7.6 | doublet | 1H | Pyridazine H-4 or H-5 |

| ~2.7 | singlet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | COOH |

| ~159 | Pyridazine C-6 |

| ~155 | Pyridazine C-3 |

| ~140 | C-4' |

| ~135 | C-1' |

| ~131 | Pyridazine C-4 or C-5 |

| ~130 | C-2', C-6' |

| ~128 | C-3', C-5' |

| ~125 | Pyridazine C-4 or C-5 |

| ~22 | CH₃ |

Interpretation of Predicted NMR Spectra

-

¹H NMR: The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding and its acidic nature.[2] The protons on the benzoic acid ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the pyridazine ring are expected to be in the aromatic region, with their exact shifts influenced by the methyl and benzoic acid substituents. The methyl group protons should appear as a singlet further upfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The quaternary carbons and the carbons of the pyridazine ring will have distinct chemical shifts.[3][4] The methyl carbon will be the most upfield signal. Two-dimensional NMR experiments like COSY, HSQC, and HMBC would be instrumental in definitively assigning all proton and carbon signals.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR spectra.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Ensure complete dissolution, using sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment with appropriate spectral width, acquisition time, and number of scans.

-

¹³C NMR: Switch the probe to the ¹³C frequency and acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift using the residual solvent peak.

-

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The absorption of IR radiation excites these bonds to a higher vibrational state. The frequency of vibration is dependent on the bond strength and the masses of the atoms involved. Thus, different functional groups (e.g., C=O, O-H, C-H) have unique and predictable absorption bands in the IR spectrum.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for this compound are presented in the table below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl |

| ~1700-1680 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic/Pyridazine Ring |

| ~1320-1210 | C-O stretch | Carboxylic Acid |

| ~960-900 (broad) | O-H bend | Carboxylic Acid |

Interpretation of Predicted IR Spectrum

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[5] A strong, sharp absorption for the C=O stretch should appear around 1700-1680 cm⁻¹.[5] The C-O stretching and O-H bending vibrations will also be present.[6] Aromatic and methyl C-H stretches will be observed in their typical regions, and the C=C stretching vibrations of the benzene and pyridazine rings will appear in the 1600-1475 cm⁻¹ region.[1]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[7][8]

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles

In a mass spectrometer, a sample is first ionized, and the resulting ions are accelerated into a mass analyzer. The mass analyzer separates the ions based on their m/z ratio. A detector then records the abundance of each ion. Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9][10]

Predicted Mass Spectrum

-

Molecular Weight: The molecular weight of this compound (C₁₂H₁₀N₂O₂) is 214.22 g/mol .

-

Molecular Ion: Using positive ion ESI, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 215.23.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragments include:

-

Loss of H₂O: [M+H - H₂O]⁺ at m/z ~197.21

-

Loss of COOH radical: [M - COOH]⁺ at m/z ~169.08

-

Loss of CO: [M+H - CO]⁺ at m/z ~187.23

-

Fragments corresponding to the pyridazine and benzoic acid moieties. For example, the benzoyl cation [C₆H₄CO]⁺ at m/z 105 is a common fragment from benzoic acid derivatives.[11]

-

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µM to pM range) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.[10]

-

-

Instrument Setup:

-

The sample solution is introduced into the ESI source via a syringe pump or through a liquid chromatography (LC) system.

-

A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

-

-

Data Acquisition:

-

As the solvent evaporates from the droplets, gas-phase ions are formed and enter the mass analyzer.

-

The mass spectrometer is set to scan a relevant m/z range to detect the molecular ion and any fragment ions.

-

Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain more detailed structural information from the resulting fragments.

-

Caption: Workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound, along with standardized protocols for data acquisition. While this predicted data serves as a strong foundation, experimental verification is essential for absolute structural confirmation. The methodologies and interpretative frameworks presented herein are designed to empower researchers in their efforts to characterize this and similar novel chemical entities, thereby supporting the advancement of drug discovery and development programs.

References

-

Proprep. Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

-

PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

-

AIP Publishing. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues | The Journal of Chemical Physics. [Link]

-

PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

-

ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

-

PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

-

ResearchGate. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. shimadzu.com [shimadzu.com]

- 8. azom.com [azom.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Pyridazine Core: From Serendipitous Discovery to a Scaffold of Medicinal Importance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of heterocyclic chemistry is vast and ever-expanding, yet certain core structures consistently emerge as privileged scaffolds in the design of functional molecules. Among these, the pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a unique position. Characterized by its distinct electronic properties—weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding—the pyridazine moiety offers a compelling toolkit for the medicinal chemist.[1][2] This guide delves into the historical journey of pyridazine and its derivatives, from their initial synthesis to their contemporary applications in drug discovery and beyond. We will explore the evolution of synthetic methodologies, the causal relationship between chemical innovation and biological application, and provide practical insights into the manipulation of this versatile heterocyclic system.

The Dawn of Pyridazine Chemistry: A Tale of Two Syntheses

The story of pyridazine's discovery is intertwined with the foundational explorations of heterocyclic chemistry in the late 19th century. While the term "pyridazine" was first coined by Knorr in 1885, it was the seminal work of Emil Fischer in 1886 that marked the first synthesis of a substituted pyridazine.[3][4] In a landmark investigation that also led to the celebrated Fischer indole synthesis, he prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[3][5][6]

However, the parent, unsubstituted pyridazine heterocycle remained elusive for nearly another decade. Its first successful preparation was achieved by Taüber through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step.[4] These early syntheses, while groundbreaking, were often low-yielding and lacked general applicability. A more practical and enduring route to the pyridazine core emerged from the use of maleic hydrazide, which could be converted to 3,6-dichloropyridazine and subsequently hydrogenolyzed to yield pyridazine.[7][8] This method laid the groundwork for the production of a key intermediate that would unlock a vast chemical space for pyridazine derivatives.

It is noteworthy that for a significant period, pyridazines were considered chemical curiosities, as they were not known to occur in nature. This perception began to shift in 1971 with the discovery of hexahydropyridazines produced by Streptomyces jamaicensis, followed by the identification of the antifungal agent pyridazomycin from Streptomyces violaceoniger.[4] These discoveries signaled the biological relevance of the pyridazine scaffold and spurred further investigation into its potential applications.

Evolution of Synthetic Strategies: Building the Pyridazine Core

The synthesis of pyridazine and its derivatives has evolved significantly from the initial classical methods. The core principle often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[9][10][11]

Classical Approaches: The 1,4-Dicarbonyl Condensation

The most fundamental and widely employed method for constructing the pyridazine ring is the Paal-Knorr-type condensation of 1,4-dicarbonyl compounds (such as 1,4-diketones, γ-keto acids, or γ-keto esters) with hydrazine.[7][9][11] This reaction proceeds via the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.[11]

Experimental Protocol: Synthesis of a Substituted Pyridazine from a 1,4-Diketone

Objective: To synthesize a 3,6-disubstituted pyridazine via the condensation of a 1,4-diketone with hydrazine hydrate.

Materials:

-

1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol)

-

Hydrazine hydrate (0.25 mL, 5.0 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount)

-

Oxidizing agent (e.g., chromium trioxide in acetic acid, bromine in acetic acid, or air)

Procedure:

-

Dissolve 1,4-diphenyl-1,4-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The dihydropyridazine intermediate may precipitate.

-

Isolate the intermediate by filtration if necessary.

-

To the dihydropyridazine (either isolated or in the reaction mixture), add the chosen oxidizing agent under appropriate conditions. For example, if using air oxidation, bubble air through the refluxing solution.

-

After oxidation is complete (monitored by TLC), cool the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 3,6-diphenylpyridazine.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting 1,4-diketone and the appearance of the dihydropyridazine intermediate and the final pyridazine product.

-

Melting Point: Compare the melting point of the purified product with the literature value.

-

Spectroscopic Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

The Maleic Hydrazide and Maleic Anhydride Route

A highly versatile and widely used approach for the synthesis of pyridazinones and pyridazinediones involves the condensation of maleic anhydride derivatives with hydrazines.[10] Maleic hydrazide itself serves as a crucial starting material for various asymmetrically substituted pyridazinones.[12][13] This pathway is particularly valuable for accessing pyridazines with functional groups at the 3- and 6-positions.

Modern Synthetic Methodologies

More contemporary synthetic strategies have expanded the toolbox for accessing pyridazine derivatives with diverse substitution patterns. These include:

-

Hetero-Diels-Alder Reactions: Cycloaddition reactions of 1,2,4,5-tetrazines with enamines or other dienophiles provide an elegant route to fused pyridazine systems.[14]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been employed to functionalize pre-existing pyridazine rings, allowing for the introduction of a wide array of substituents.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyridazine derivatives, often leading to higher yields and cleaner reactions.[15]

Physicochemical Properties and Their Implications in Drug Design

The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive scaffold in medicinal chemistry.[1][2]

| Property | Description | Implication in Drug Design |

| Weak Basicity | The adjacent nitrogen atoms withdraw electron density, making the pyridazine ring less basic than pyridine. | Reduced potential for off-target interactions with acidic biopolymers.[1][2] |

| High Dipole Moment | The asymmetrical distribution of the nitrogen atoms creates a significant dipole moment. | Can engage in favorable dipole-dipole interactions with biological targets and may enhance aqueous solubility.[1][2] |

| Dual Hydrogen Bonding Capacity | Both nitrogen atoms can act as hydrogen bond acceptors. | Provides opportunities for strong and specific interactions with protein targets.[1][2] |

| π-π Stacking Interactions | The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in proteins. | Contributes to binding affinity and selectivity.[1][2] |

| Metabolic Stability | The pyridazine core is often resistant to metabolic degradation. | Can lead to improved pharmacokinetic profiles of drug candidates.[1] |

These properties collectively contribute to the ability of pyridazine-containing compounds to modulate biological targets with high affinity and specificity.

A Legacy of Bioactivity: Pyridazine Derivatives in Medicine and Agriculture

The initial perception of pyridazines as biologically inert has been thoroughly overturned. The pyridazine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[16]

Marketed Drugs and Clinical Candidates